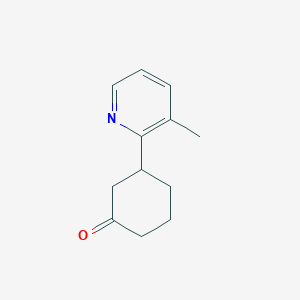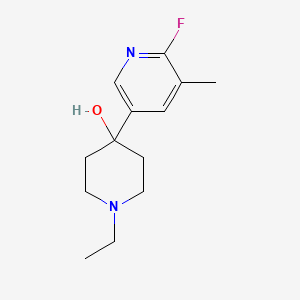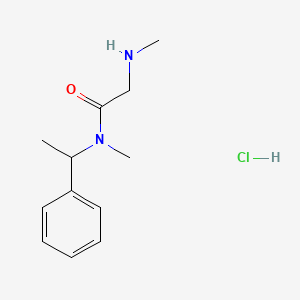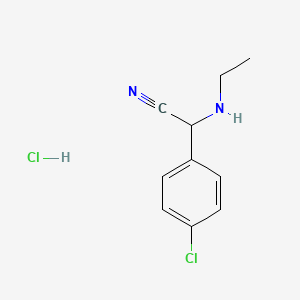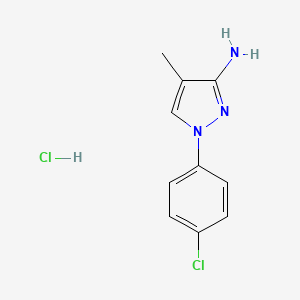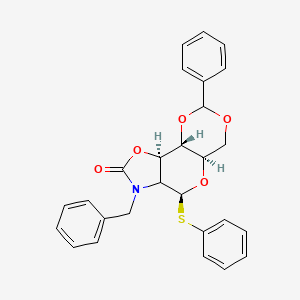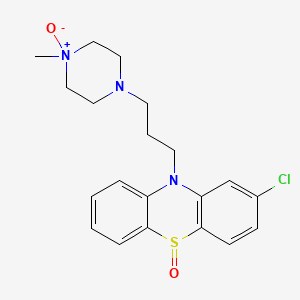
Prochlorperazine sulfoxide, 4'-oxide
Übersicht
Beschreibung
Prochlorperazine sulfoxide, 4’-oxide, also known as Prochlorperazine, is a derivative of phenothiazine . It is primarily used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It is also known as compazine .
Molecular Structure Analysis
The Prochlorperazine sulfoxide, 4’-oxide molecule contains a total of 54 bonds. There are 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 positively charged N, and 1 quaternary N .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Prochlorperazine is known for its effective antiemetic properties but its use is limited by low and variable absorption, and high first-pass metabolism. Buccal administration has been shown to produce plasma concentrations more than twice as high as oral administration, with significantly less variability. In addition to known metabolites, Prochlorperazine sulfoxide, 4'-oxide was identified, suggesting a different metabolic pathway when administered buccally, which could enhance its therapeutic role in preventing and treating nausea and vomiting (Finn et al., 2005).
Analytical Methods
- A study presented an oxidative derivatization method using peroxoacid for the indirect spectrophotometric determination of Prochlorperazine Maleate, identifying Prochlorperazine sulfoxide as a reaction product. This method demonstrated precision and accuracy for quantifying Prochlorperazine in tablet forms, showcasing its potential for quality control and research applications (Blazheyevskiy & Moroz, 2020).
- Another study developed a new oxidative derivatization method for the indirect spectrofluorimetric determination of Prochlorperazine Maleate, yielding a strongly fluorescent sulfoxide derivative. This highlights a sensitive, rapid method for determining Prochlorperazine in pharmaceutical preparations, underlining the importance of Prochlorperazine sulfoxide in analytical chemistry (Blazheyevskiy et al., 2019).
Stability Studies
- The stability of an extemporaneously prepared preservative-free Prochlorperazine nasal spray was evaluated, with the major degradant being Prochlorperazine sulfoxide. The study found that the nasal spray solution remained chemically and microbiologically stable for 60 days, indicating the potential for developing stable and effective Prochlorperazine formulations (Yellepeddi, 2018).
Wirkmechanismus
Target of Action
Prochlorperazine Sulfoxide, 4’-Oxide primarily targets the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . These receptors play a crucial role in regulating dopamine levels in the brain, which is essential for maintaining normal brain functions .
Mode of Action
Prochlorperazine Sulfoxide, 4’-Oxide interacts with its targets by blocking the D2 dopamine receptors in the brain . This blockade results in the inhibition of D2 receptor signaling, leading to the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover .
Biochemical Pathways
The action of Prochlorperazine Sulfoxide, 4’-Oxide affects the dopaminergic pathways in the brain . By blocking the D2 dopamine receptors, it disrupts the normal functioning of these pathways, leading to changes in dopamine levels and turnover . The downstream effects of this disruption can include changes in mood, cognition, and motor control .
Pharmacokinetics
The pharmacokinetics of Prochlorperazine Sulfoxide, 4’-Oxide involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, with N-desmethyl prochlorperazine being a major active metabolite . The compound’s bioavailability is influenced by its route of administration, with buccal administration resulting in plasma concentrations more than twice as high as an oral tablet, with less variability .
Result of Action
The molecular and cellular effects of Prochlorperazine Sulfoxide, 4’-Oxide’s action include the inhibition of D2 receptor signaling and the blockade of postsynaptic dopamine receptors in the mesolimbic system . This can result in changes in dopamine levels and turnover, affecting various brain functions including mood, cognition, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Prochlorperazine Sulfoxide, 4’-Oxide. For instance, factors such as the patient’s overall health status, the presence of other medications, and individual genetic factors can influence how the compound is metabolized and how effectively it can exert its effects . Additionally, the compound’s stability can be affected by factors such as temperature and pH .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Prochlorperazine sulfoxide, 4’-oxide plays a significant role in biochemical reactions, particularly in the metabolism of prochlorperazine. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2D6, which are involved in its formation through oxidation reactions . The compound also interacts with proteins and other biomolecules, influencing their function and stability. These interactions are crucial for the biotransformation and elimination of prochlorperazine from the body.
Cellular Effects
Prochlorperazine sulfoxide, 4’-oxide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact dopamine receptors, particularly D2 receptors, which play a role in its antiemetic and antipsychotic effects . Additionally, prochlorperazine sulfoxide, 4’-oxide can affect other neurotransmitter systems, including histaminergic, cholinergic, and noradrenergic pathways, thereby influencing cellular responses and functions.
Molecular Mechanism
The molecular mechanism of prochlorperazine sulfoxide, 4’-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound primarily acts as an antagonist at dopamine D2 receptors, inhibiting dopamine-mediated signaling pathways . This inhibition leads to its therapeutic effects in managing nausea, vomiting, and psychotic disorders. Furthermore, prochlorperazine sulfoxide, 4’-oxide can modulate other receptor systems, contributing to its broad pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prochlorperazine sulfoxide, 4’-oxide change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and enzymatic activity . Long-term studies have shown that prochlorperazine sulfoxide, 4’-oxide can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell signaling, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of prochlorperazine sulfoxide, 4’-oxide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiemetic and antipsychotic actions . At higher doses, prochlorperazine sulfoxide, 4’-oxide can cause toxic or adverse effects, including extrapyramidal symptoms and neuroleptic malignant syndrome . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Prochlorperazine sulfoxide, 4’-oxide is involved in several metabolic pathways, including oxidation, hydroxylation, and conjugation with glucuronic acid . The compound interacts with enzymes such as cytochrome P450, which mediate its biotransformation. These metabolic pathways are essential for the elimination of prochlorperazine and its metabolites from the body. Additionally, prochlorperazine sulfoxide, 4’-oxide can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of prochlorperazine sulfoxide, 4’-oxide within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, prochlorperazine sulfoxide, 4’-oxide can accumulate in specific tissues, influencing its localization and pharmacological effects.
Subcellular Localization
Prochlorperazine sulfoxide, 4’-oxide exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with biomolecules and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
2-chloro-10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-24(25)13-11-22(12-14-24)9-4-10-23-17-5-2-3-6-19(17)27(26)20-8-7-16(21)15-18(20)23/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHEEKSQZNSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879495-68-8 | |
| Record name | Prochlorperazine sulfoxide, 4'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879495688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCHLORPERAZINE SULFOXIDE, 4'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ426N6G7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



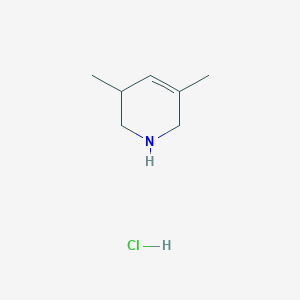

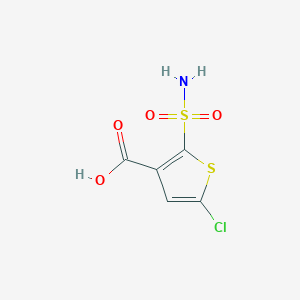
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
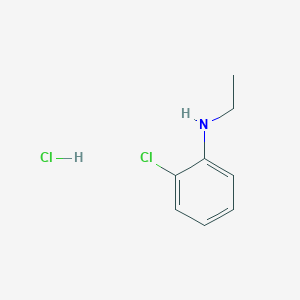
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
